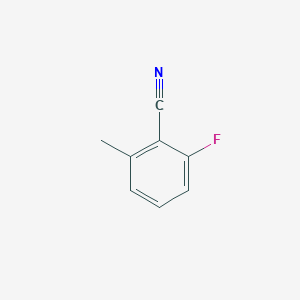
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate, also known as Coumarin-7-acetic acid 2-methylpropanoic acid ester, is a chemical compound that belongs to the coumarin family. This compound has been widely studied due to its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The exact mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and antioxidant effects by inhibiting the activity of various enzymes and transcription factors involved in these processes. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, and reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate in lab experiments is its wide range of biological activities. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for studying these processes. Additionally, the compound is relatively easy to synthesize and is commercially available.
One of the limitations of using 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate in lab experiments is its potential toxicity. The compound has been shown to induce apoptosis in cancer cells, which may also affect normal cells. Additionally, the compound may have off-target effects, which could affect the interpretation of the results.
Orientations Futures
There are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate. One potential direction is to study the compound's effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could be conducted to investigate the exact mechanism of action of the compound and its potential targets. Finally, the compound could be further modified to improve its efficacy and reduce its potential toxicity.
Conclusion:
In conclusion, 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate is a chemical compound that has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound is relatively easy to synthesize and is commercially available, making it a useful tool for studying these processes. However, the compound may have potential toxicity and off-target effects, which should be taken into consideration when designing experiments. Finally, there are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate, including investigating its effects on other diseases and improving its efficacy and reducing its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate can be achieved through several methods. One of the most commonly used methods involves the reaction of 7-hydroxycoumarin with 2-methylpropanoic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, and reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
66185-67-9 |
|---|---|
Nom du produit |
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate |
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
(4-methyl-2-oxochromen-7-yl) 2-methylpropanoate |
InChI |
InChI=1S/C14H14O4/c1-8(2)14(16)17-10-4-5-11-9(3)6-13(15)18-12(11)7-10/h4-8H,1-3H3 |
Clé InChI |
YHKLRONIWKBAQX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



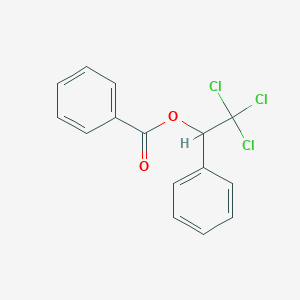
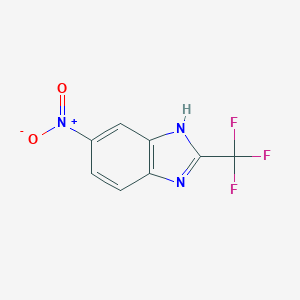
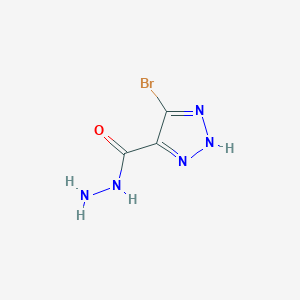

![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)



![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)
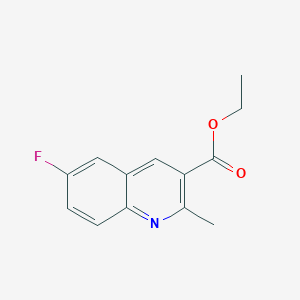
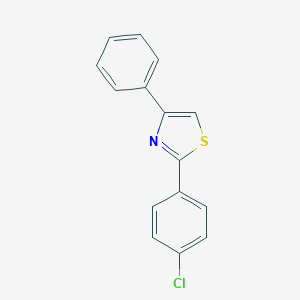
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)
